

## Cross-validation of experimental and computational data for cyclopentane properties.

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# Cross-Validation of Cyclopentane Properties: A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, the accurate characterization of molecular properties is paramount. This guide provides a comprehensive cross-validation of experimental and computational data for the physicochemical properties of **cyclopentane**, a fundamental cycloalkane. By presenting a direct comparison of measured and calculated values, this document aims to offer a clear perspective on the strengths and limitations of current experimental and computational methodologies.

#### **Data Presentation: A Side-by-Side Comparison**

The following tables summarize the available experimental and computational data for key thermophysical, spectroscopic, and conformational properties of **cyclopentane**. This allows for a direct and objective assessment of the agreement between theoretical models and real-world measurements.

### **Thermophysical Properties**



Property	Experimental Value	Computational Value	Method (Computational)
Boiling Point	49.2 °C (322.3 K)[1]	Data not readily available in cited literature	Molecular Dynamics
Melting Point	-93.9 °C (179.2 K)[1]	Data not readily available in cited literature	Molecular Dynamics
Liquid Density	0.7454 g/mL (at 20°C) [2]	Fairly good agreement with experimental values[3]	Ihm-Song-Mason equation of state[3]
Gas Phase Heat Capacity (Cp)	82.8 ± 2.0 J/mol·K (at 298.15 K)[4][5]	Data not readily available in cited literature	Molecular Dynamics
Liquid Phase Heat Capacity (Cp)	127.7 J/mol·K (at 300 K)[4]	Data not readily available in cited literature	Molecular Dynamics
Viscosity	0.44 cP (at 20°C)[2]	Good agreement with experimental data[6]	Molecular Dynamics with Green-Kubo formalism[6]

# Spectroscopic Properties: Vibrational Frequencies (Raman)



Vibrational Mode	Experimental Frequency (cm <sup>-1</sup> )	Computational Frequency (cm <sup>-1</sup> )	Method (Computational)
Ring Puckering	~887	Data not readily available in cited literature	DFT (B3LYP/cc-pVTZ)
CH <sub>2</sub> Scissoring	~1454	Data not readily available in cited literature	DFT (B3LYP/cc-pVTZ)
C-H Stretching	~2869, ~2960	Data not readily available in cited literature	DFT (B3LYP/cc-pVTZ)

Note: A comprehensive list of all vibrational modes is extensive. The table highlights key representative vibrations.

**Conformational Properties** 

Conformation	Experimental Evidence	Computational Energy Difference	Method (Computational)
Envelope (C_s)	Inferred from spectroscopic and thermodynamic data. [7][8]	Slightly lower in energy than half-chair (~0.5 kcal/mol).[9]	Ab initio and DFT calculations.[9]
Half-Chair (C2)	Inferred from spectroscopic and thermodynamic data. [7][8]	Slightly higher in energy than envelope.	Ab initio and DFT calculations.[9]

**Cyclopentane** is not planar and rapidly interconverts between envelope and half-chair conformations through a process called pseudorotation.[7][8]

### **Experimental Protocols**



Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

#### **Determination of Boiling Point (Thiele Tube Method)**

The boiling point of **cyclopentane** can be determined using a Thiele tube, a method suitable for small sample volumes.[10]

- Sample Preparation: A small amount of **cyclopentane** (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The thermometer bulb should be level with the sample.
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
- Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[10]
   This occurs when the vapor pressure of the sample equals the atmospheric pressure.

#### **Measurement of Liquid Density (Pycnometer Method)**

A pycnometer, a flask with a precisely known volume, is used for the accurate determination of liquid density.[11][12][13][14][15]

- Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.
- Mass of Pycnometer with Sample: The pycnometer is filled with cyclopentane, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away. The mass of the filled pycnometer is then measured.



- Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. The mass is measured in the same manner as with the **cyclopentane**.
- Calculation: The density of cyclopentane is calculated using the following formula:
   Density\_sample = (Mass\_sample / Mass\_water) \* Density\_water where the masses of the sample and water are determined by subtracting the mass of the empty pycnometer. The density of water at the experimental temperature must be known.

### Measurement of Specific Heat Capacity (Differential Scanning Calorimetry - DSC)

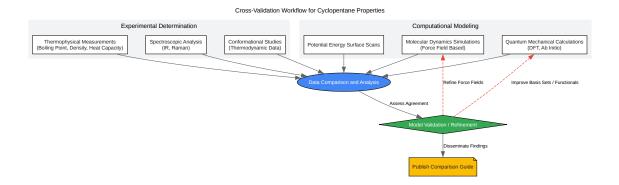
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat capacity of a substance.[16][17][18][19][20]

- Sample and Reference Preparation: A small, accurately weighed sample of **cyclopentane** is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including heating and cooling rates (e.g., 10 °C/min), is set.
- Baseline Correction: A baseline scan is run with two empty pans to account for any instrumental asymmetry.
- Standard Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
- Sample Analysis: The **cyclopentane** sample is subjected to the temperature program. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Calculation: The specific heat capacity (Cp) is calculated from the difference in heat flow between the sample and the baseline, and the known heat capacity of the sapphire standard.

#### **Visualization of the Cross-Validation Workflow**



The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for **cyclopentane** properties.



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Caption: Workflow for comparing experimental and computational data.

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